molecular formula C21H24N2O5 B268968 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

カタログ番号 B268968
分子量: 384.4 g/mol
InChIキー: WITKSDGUSUVLFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody targets the EphA3 receptor, which is overexpressed in certain types of cancer cells.

作用機序

The EphA3 receptor is a member of the Eph receptor tyrosine kinase family, which plays a critical role in cell signaling and regulation. Overexpression of the EphA3 receptor has been observed in a variety of cancer types, including leukemia, lymphoma, and solid tumors. 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide specifically binds to the EphA3 receptor, blocking its downstream signaling pathways and inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can induce cancer cell death through apoptosis and autophagy. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor angiogenesis and increase tumor infiltration by immune cells. These effects suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have a broad range of anti-cancer activities.

実験室実験の利点と制限

One advantage of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its specificity for the EphA3 receptor, which is overexpressed in certain types of cancer cells. This specificity allows for targeted delivery of the antibody to cancer cells, minimizing off-target effects. However, one limitation of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its potential immunogenicity, which may limit its efficacy in some patients. Additionally, the high cost of antibody production and purification may limit the availability of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide for clinical use.

将来の方向性

There are several future directions for the research and development of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. One direction is the optimization of the antibody for clinical use, including the identification of suitable patient populations and the optimization of dosing regimens. Another direction is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, including chemotherapy, radiation therapy, and other immunotherapies. Finally, the development of new antibodies targeting other members of the Eph receptor tyrosine kinase family may provide additional therapeutic options for the treatment of cancer.

合成法

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the production of monoclonal antibodies using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells, resulting in immortalized cells that can produce large quantities of a specific antibody. The hybridoma cells are then screened for antibodies that specifically bind to the EphA3 receptor. Once a suitable hybridoma cell line is identified, the monoclonal antibody is purified and tested for efficacy and safety.

科学的研究の応用

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can inhibit the growth and survival of cancer cells that overexpress the EphA3 receptor. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor growth and metastasis in mouse models of cancer. These studies suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have therapeutic potential for the treatment of cancer.

特性

製品名

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

分子式

C21H24N2O5

分子量

384.4 g/mol

IUPAC名

2-(2-methoxyphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O5/c1-15(28-19-9-4-3-8-18(19)26-2)20(24)22-17-7-5-6-16(14-17)21(25)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChIキー

WITKSDGUSUVLFN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

正規SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。